5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole hydrochloride
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Overview
Description
5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a chloromethyl group, a fluorophenyl group, an isopropyl group, and a phenyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole hydrochloride typically involves multiple steps. One common route starts with the preparation of the imidazole ring, followed by the introduction of the substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chloromethyl group can yield a carboxylic acid, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylhydrazine hydrochloride: Used as a chemical intermediate in pharmaceuticals.
Trifluoromethyl ketones: Valuable synthetic targets in medicinal chemistry.
Uniqueness
5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole hydrochloride is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound for research and industrial purposes.
Properties
CAS No. |
123630-29-5 |
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Molecular Formula |
C19H19Cl2FN2 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
5-(chloromethyl)-1-(4-fluorophenyl)-2-phenyl-4-propan-2-ylimidazole;hydrochloride |
InChI |
InChI=1S/C19H18ClFN2.ClH/c1-13(2)18-17(12-20)23(16-10-8-15(21)9-11-16)19(22-18)14-6-4-3-5-7-14;/h3-11,13H,12H2,1-2H3;1H |
InChI Key |
NUZHDZHPGGWMFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)CCl.Cl |
Origin of Product |
United States |
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